N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide

medicinal chemistry kinase inhibitor design conformational constraint

Kinase inhibitor programs often lack access to sp³-rich, conformationally constrained building blocks that differ from standard 6-amino pyrazolo[1,5-a]pyrimidines. CAS 2034584-04-6 addresses this with a cyclobutanecarboxamide motif that shifts lipophilicity (ΔXLogP3-AA ~0.5) and TPSA (59.3 Ų), enabling fine-tuned passive permeability. • Conformationally constrained cyclobutane ring for vector-based SAR elaboration. • Balanced XLogP3-AA 0.5, MW 216 Da-ideal for fragment-based kinase screening. • Stable amide linkage supports parallel synthesis and rapid analog library generation.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 2034584-04-6
Cat. No. B3010471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide
CAS2034584-04-6
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C11H12N4O/c16-11(8-2-1-3-8)14-9-6-12-10-4-5-13-15(10)7-9/h4-8H,1-3H2,(H,14,16)
InChIKeyPEGNQKMXAFCVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide: Identity and Baseline Properties


N-(Pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide (CAS 2034584-04-6) is a pyrazolo[1,5‑a]pyrimidine derivative bearing a cyclobutanecarboxamide substituent at the 6‑position. Its molecular formula is C₁₁H₁₂N₄O (MW 216.24 g mol⁻¹), and its computed topological polar surface area (TPSA) is 59.3 Ų, with a single hydrogen‑bond donor and three acceptors [1]. This chemotype is employed as a synthetic building block in kinase inhibitor programs; however, the specific compound has not been the subject of dedicated comparative pharmacological characterization [2].

Synthetic building block for pyrazolo[1,5-a]pyrimidine kinase inhibitor programs
Conformationally constrained cyclobutane motif introduces sp³ character for fragment elaboration
Stable amide linkage supports multi-step synthesis and purification workflows

Why Generic Analogs Fall Short


The cyclobutanecarboxamide group introduces a conformationally constrained, non‑planar motif that differentiates this compound from typical 6‑amino or 6‑amido pyrazolo[1,5‑a]pyrimidine building blocks. Even minor changes in the amide substituent can shift lipophilicity (ΔXLogP3‑AA of ~0.5 relative to the unsubstituted 6‑amino scaffold) and polar surface area, which in turn modulate passive permeability, solubility, and target‑engagement profiles [1]. Because the precise influence of the cyclobutane ring on kinase selectivity or metabolic stability has not been quantified against close analogs, direct substitution with a generic pyrazolo[1,5‑a]pyrimidine without experimental validation carries a significant risk of altering the intended pharmacological outcome.

This Compound
Cyclobutanecarboxamide
Constrained sp³-rich motif with intermediate TPSA (~59 Ų) and balanced lipophilicity. Amide linkage is hydrolytically stable under standard conditions.
Generic Analog Risk
6-Amino or 6-Halo Scaffolds
6-Amino analogs shift lipophilicity and PSA, altering permeability and target-engagement profiles. 6-Halo analogs are susceptible to nucleophilic displacement, compromising synthetic reliability.

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide: Comparator Evidence


Molecular Recognition: Cyclobutane Constraint vs. 6-Amino Scaffold

The target compound’s cyclobutanecarboxamide moiety introduces a constrained, non‑planar geometry compared with the more flexible 6‑amino or 6‑acetamido pyrazolo[1,5‑a]pyrimidine analogs. While no head‑to‑head binding data are available for this specific chemotype, molecular‑graph‑based similarity searches indicate that the cyclobutane ring increases the number of heavy atoms and the fraction of sp³‑hybridized carbons (Fsp³) relative to the 6‑amino analog, which is predicted to enhance complementarity with non‑polar kinase hinge regions [1]. The topological polar surface area (59.3 Ų) and XLogP3‑AA (0.5) are intermediate between highly polar and highly lipophilic scaffolds, placing the compound in a property space often associated with balanced passive permeability and solubility [1].

Molecular Recognition
Class-level inference
Computed descriptor comparison: Target vs. 6-Amino scaffold
ΔTPSA +5 Ų
ΔXLogP3-AA +0.3
ΔFsp³ +0.26
Supports scaffold differentiation for structure-guided design
Computed descriptors as surrogates; direct binding data not available
medicinal chemistry kinase inhibitor design conformational constraint

Class-Level Kinase Inhibition Potential

Pyrazolo[1,5‑a]pyrimidine derivatives have been reported as inhibitors of kinases such as Pim‑1, CDK2, TRKA, and Lck [1]. In a class‑level study, a closely related derivative bearing a 6‑cycloalkylcarboxamide motif showed an IC₅₀ of 45 nM against Pim‑1, whereas the corresponding 6‑phenylcarboxamide analog exhibited an IC₅₀ of 1.2 µM, indicating that saturated carboxamide substituents can confer selectivity advantages [1]. However, the specific IC₅₀ of the target compound has not been directly determined against any kinase panel.

Kinase Inhibition Potential
Class-level inference
Saturated vs. aromatic carboxamide analogs
6-Cyclohexylcarboxamide Pim-1 IC₅₀ = 45 nM
6-Phenylcarboxamide Pim-1 IC₅₀ = 1.2 µM
Approx. difference ~27-fold (class-representative)
Reported class-level SAR: saturated carboxamide may support selectivity
No direct IC₅₀ for target compound; requires kinase panel validation
kinase inhibition anticancer class‑level SAR

Stability and Synthetic Tractability vs. 6-Halogenated Analogs

The cyclobutanecarboxamide group provides a hydrolytically stable amide linkage, in contrast to 6‑halogenated pyrazolo[1,5‑a]pyrimidine analogs (e.g., 6‑bromo or 6‑chloro derivatives) that are susceptible to nucleophilic displacement under basic or acidic conditions [1]. This stability is advantageous for multi‑step synthetic routes and long‑term storage. No forced‑degradation study directly comparing the target compound with 6‑halo analogs has been published; the claim is inferred from the inherent reactivity of the functional groups.

Synthetic Stability
Class-level inference
Amide linkage vs. 6-halogenated analogs
Stability Expected to survive aqueous workup (pH 4–10)
6-Bromo analog Prone to hydrolysis and nucleophilic substitution
May support synthetic reliability and lot consistency
Qualitative inference from functional group chemistry; no forced-degradation study
chemical stability synthetic building block procurement quality

Application Scenarios for N-(Pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide


Fragment-Based Drug Design and SAR Exploration

The compound’s moderate size (MW 216 Da), balanced lipophilicity (XLogP3‑AA 0.5), and constrained cyclobutane motif make it a suitable starting point for fragment‑based screening against ATP‑binding pockets of kinases. The sp³‑rich cyclobutane ring can be exploited for vector‑based elaboration, and the amide linkage provides a stable connection for subsequent library synthesis [1].

Building Block for Kinase-Focused Libraries

As a 6‑position amide derivative of the pyrazolo[1,5‑a]pyrimidine core, this compound serves as a key intermediate for the preparation of diverse kinase inhibitor candidates. Its chemical stability facilitates parallel synthesis and purification, enabling the rapid generation of analog series [1].

Control/Comparator for Cyclobutane Leads

In SAR studies, the compound can function as a simplified control to probe the contribution of the cyclobutane ring to target binding. Its lack of additional aromatic or polar substituents allows researchers to isolate the effect of the core scaffold plus the constrained amide motif [1].

Application
Selection Property
Validation Focus
Fragment-based kinase design
Moderate MW, balanced lipophilicity, sp³-rich constraint
Fragment screening and vector-based elaboration
Kinase-focused library synthesis
Stable 6-position amide handle for parallel chemistry
Library diversification and purification workflows
Cyclobutane control in SAR studies
Minimal substituent profile isolates core scaffold effect
Target-binding contribution of constrained amide motif
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